Ethyl 4,6-difluoro-2,3-dihydro-1H-indole-2-carboxylate
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Overview
Description
Ethyl 4,6-difluoro-2,3-dihydro-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of two fluorine atoms at positions 4 and 6 on the indole ring, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4,6-difluoro-2,3-dihydro-1H-indole-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4,6-difluoroindole.
Esterification: The carboxyl group is introduced through esterification reactions, often using ethyl chloroformate or similar reagents.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,6-difluoro-2,3-dihydro-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace fluorine atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 4,6-difluoro-2,3-dihydro-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 4,6-difluoro-2,3-dihydro-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance its binding affinity to certain enzymes or receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antiviral or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Ethyl indole-2-carboxylate: Lacks the fluorine atoms, which may result in different chemical and biological properties.
4,6-Difluoro-1H-indole-2,3-dione: Another fluorinated indole derivative with distinct reactivity and applications.
Uniqueness
Ethyl 4,6-difluoro-2,3-dihydro-1H-indole-2-carboxylate is unique due to the presence of fluorine atoms, which can significantly alter its chemical reactivity and biological activity compared to non-fluorinated analogs. This makes it a valuable compound for research and development in various scientific fields.
Biological Activity
Ethyl 4,6-difluoro-2,3-dihydro-1H-indole-2-carboxylate (CAS No. 2089664-47-9) is a synthetic compound belonging to the indole family, which has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.
Molecular Formula: C11H11F2N\O2
Molecular Weight: 227.21 g/mol
IUPAC Name: Ethyl 4,6-difluoro-1H-indole-2-carboxylate
CAS Number: 2089664-47-9
This compound exhibits its biological activity through various mechanisms:
- Receptor Binding: The indole structure allows for interaction with multiple receptors, including serotonin and dopamine receptors, which may modulate neurotransmitter activity.
- Enzyme Inhibition: It has been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects against certain diseases.
- Antimicrobial Activity: Preliminary studies suggest that this compound may possess antimicrobial properties by disrupting bacterial cell wall synthesis or inhibiting metabolic functions.
Antiviral Properties
Recent studies have indicated that this compound exhibits antiviral activity against several viruses. For example:
- Case Study 1: In vitro testing against influenza A virus demonstrated a significant reduction in viral replication at concentrations of 10–50 µM.
- Case Study 2: The compound showed promise against herpes simplex virus (HSV), with an IC50 value of 15 µM.
Anticancer Activity
Research into the anticancer potential of this compound has yielded promising results:
- Cell Line Studies: this compound exhibited cytotoxic effects on various cancer cell lines, including breast (MCF-7) and lung (A549) cancers.
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 25 |
A549 | 30 |
Antimicrobial Effects
The compound has also been tested for its antimicrobial properties:
- Bacterial Strains Tested:
- Escherichia coli
- Staphylococcus aureus
Results indicated that it inhibited growth at concentrations as low as 50 µg/mL.
Toxicity and Safety Profile
The safety profile of this compound has been evaluated in preliminary toxicological studies:
- Acute Toxicity Tests: No significant adverse effects were observed in rodent models at doses up to 200 mg/kg.
Comparative Analysis with Related Compounds
This compound can be compared with other indole derivatives to highlight its unique properties:
Compound Name | Molecular Weight | Biological Activity |
---|---|---|
Ethyl 5-fluoroindole | 175.20 g/mol | Moderate antimicrobial |
Ethyl 4-chloroindole | 174.60 g/mol | Anticancer activity |
Ethyl 4,6-difluoroindole | 175.20 g/mol | Antiviral and anticancer |
Properties
Molecular Formula |
C11H11F2NO2 |
---|---|
Molecular Weight |
227.21 g/mol |
IUPAC Name |
ethyl 4,6-difluoro-2,3-dihydro-1H-indole-2-carboxylate |
InChI |
InChI=1S/C11H11F2NO2/c1-2-16-11(15)10-5-7-8(13)3-6(12)4-9(7)14-10/h3-4,10,14H,2,5H2,1H3 |
InChI Key |
FLCZBDMHIRHOSV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC2=C(N1)C=C(C=C2F)F |
Origin of Product |
United States |
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